N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as CFPTA, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to possess several unique properties that make it an attractive candidate for use in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects, such as the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is its high potency and selectivity for its target enzymes and signaling pathways. This makes it an attractive candidate for use in various lab experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its potential therapeutic targets. Finally, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been studied extensively for its potential use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. This compound has been found to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further development.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-12-8-11(6-7-13(12)17)18-14(23)9-22-20-15(19-21-22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDLWVQWZDYOMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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